3-acetyl-7-methyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-4-9-6-10(8(2)13)12(14)15-11(9)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRNWFAJPPGJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174137 | |
| Record name | Coumarin, 3-acetyl-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20280-93-7 | |
| Record name | Coumarin, 3-acetyl-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 3-acetyl-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Acetyl 7 Methyl 2h Chromen 2 One
Direct Synthesis of 3-acetyl-7-methyl-2H-chromen-2-one
The direct synthesis of this compound can be achieved through several established chemical reactions. These methods primarily focus on the formation of the core coumarin (B35378) ring system with the desired acetyl and methyl substituents.
The Knoevenagel condensation is a cornerstone in the synthesis of coumarin derivatives. tandfonline.com This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as an acetoacetate (B1235776), in the presence of a basic catalyst. researchgate.netconnectjournals.com For the synthesis of 3-acetyl-2H-chromen-2-one scaffolds, salicylaldehyde or its substituted variants are reacted with ethyl acetoacetate. connectjournals.com The reaction proceeds via an initial aldol-type addition followed by an intramolecular cyclization and subsequent dehydration to afford the final coumarin product.
The introduction of a methyl group at the 7-position of the chromen-2-one ring, as in the target molecule, requires the use of a correspondingly substituted starting material. The synthesis of this compound would therefore typically commence with 4-methyl-salicylaldehyde.
The Pechmann condensation offers an alternative and widely used method for the synthesis of coumarins. nih.gov This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, such as sulfuric acid. For the synthesis of 7-methyl substituted coumarins, m-cresol (B1676322) would be the appropriate phenolic starting material. The reaction with ethyl acetoacetate under acidic conditions would lead to the formation of 4-methylcoumarin (B1582148) derivatives. Subsequent acylation at the 3-position would then be required to introduce the acetyl group.
In recent years, there has been a growing emphasis on the development of more environmentally benign and efficient synthetic methodologies. This has led to the exploration of alternative reaction conditions for coumarin synthesis.
Solid-Phase Synthesis: Solid-phase synthesis techniques have been successfully applied to the preparation of chromen-2-one derivatives. asianpubs.org These methods often involve the immobilization of one of the reactants on a solid support, which can simplify purification and allow for the recycling of reagents. For instance, the Knoevenagel condensation has been performed under solvent-free conditions by physically grinding the reactants with a solid catalyst like ZrOCl₂·8H₂O. asianpubs.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govaip.org The application of microwave heating to the Knoevenagel and Pechmann condensations has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. aip.orgresearchgate.netnih.gov The synthesis of 3-acetylcoumarin (B160212) has been achieved in as little as 60 seconds using microwave assistance. aip.org
Ionic Liquid Catalysis: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in organic reactions. jocpr.comresearchgate.net Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to traditional volatile organic solvents. rsc.org Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), have been effectively used to catalyze the Knoevenagel condensation for the synthesis of 3-acetylcoumarin derivatives. connectjournals.comresearchgate.net Similarly, Brønsted acidic ionic liquids have been employed in Pechmann condensations. nih.gov The use of supported ionic liquid catalysts (SILCs) further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. rsc.org
| Synthesis Method | Catalyst/Conditions | Starting Materials | Product | Key Advantages |
| Knoevenagel Condensation | Piperidine, L-proline | Salicylaldehyde, Ethyl acetoacetate | 3-Acetyl-2H-chromen-2-one | Well-established, versatile |
| Pechmann Condensation | Sulfuric acid | m-Cresol, Ethyl acetoacetate | 7-Methyl-4-substituted-coumarin | Good for 4-substituted coumarins |
| Solid-Phase Synthesis | ZrOCl₂·8H₂O, Grinding | Salicylaldehyde, Ethyl acetoacetate | 3-Acetyl-2H-chromen-2-one | Solvent-free, easy purification |
| Microwave-Assisted | Microwave irradiation | Salicylaldehyde, Ethyl acetoacetate | 3-Acetyl-2H-chromen-2-one | Rapid reaction times, high yields |
| Ionic Liquid Catalysis | [bmim]OH | Salicylaldehyde, Ethyl acetoacetate | 3-Acetyl-2H-chromen-2-one | Green solvent, catalyst recyclability |
Derivative Synthesis and Functionalization Strategies of this compound Analogues
The 3-acetyl group and the coumarin nucleus of this compound are reactive sites that allow for a wide range of chemical transformations. These reactions are instrumental in creating a diverse library of coumarin derivatives with potentially interesting biological and photophysical properties.
The carbonyl group of the 3-acetyl moiety is a prime site for condensation reactions, most notably the formation of Schiff bases. wikipedia.orgtaylorandfrancis.comresearchgate.net A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org
The reaction of this compound with primary amines, such as substituted anilines or other amino compounds, under appropriate catalytic conditions (often acidic), leads to the formation of the corresponding imine or Schiff base. nih.gov This reaction involves an initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final product. wikipedia.org A series of 3-acetyl-8-methoxycoumarin derived Schiff bases have been synthesized and characterized, demonstrating the versatility of this reaction. nih.gov
The 3-acetyl group serves as a versatile handle for the construction of various heterocyclic rings fused to or substituted on the coumarin framework. acgpubs.org These reactions often proceed through the initial formation of a reactive intermediate from the acetyl group, which then undergoes cyclization.
One common strategy involves the bromination of the acetyl group to form a 3-(bromoacetyl)coumarin (B1271225) derivative. acgpubs.org This α-haloketone is a potent electrophile and can react with a variety of binucleophiles to construct five- and six-membered heterocyclic rings. For example, reaction with thiourea (B124793) or substituted thioureas leads to the formation of aminothiazole-substituted coumarins. nih.gov Similarly, reaction with 2-aminopyridines can yield imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov
Furthermore, the 3-acetylcoumarin can participate in multicomponent reactions to build complex heterocyclic systems. For instance, reaction with an aromatic aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) under microwave irradiation can afford 3-(2'-amino-3'-cyano-4'-arylpyrid-6'-yl)coumarins. rsc.org The acetyl group can also be transformed into other reactive functionalities, such as enaminones, which can then be used in cyclization reactions to form pyrimidine (B1678525) and other heterocyclic derivatives. mdpi.com
| Reaction Type | Reagents | Resulting Heterocycle |
| Hantzsch Thiazole (B1198619) Synthesis | 3-(Bromoacetyl)coumarin, Thiourea | Thiazole |
| Imidazo[1,2-a]pyridine Synthesis | 3-(Bromoacetyl)coumarin, 2-Aminopyridine | Imidazo[1,2-a]pyridine |
| Multicomponent Reaction | 3-Acetylcoumarin, Aldehyde, Malononitrile, Ammonium Acetate | Pyridine (B92270) |
| Cyclization of Enaminone | 3-(3-(Dimethylamino)acryloyl)-2H-chromen-2-one, Guanidine | Pyrimidine |
Heterocyclic Annulation Reactions from the 3-Acetyl Moiety
Synthesis of Pyridine and Dihydropyridine (B1217469) Systems
The coumarin scaffold serves as a precursor for the synthesis of various nitrogen-containing heterocycles, including pyridines and dihydropyridines. These syntheses often leverage the reactive acetyl group at the 3-position.
A common strategy involves multicomponent reactions. For instance, 1,4-dihydropyridine (B1200194) derivatives bearing a coumarin moiety can be synthesized by reacting 3-acetyl-2H-chromen-2-one (1) with appropriate aromatic aldehydes and malononitrile in the presence of ammonium acetate. jst.go.jp This one-pot condensation reaction proceeds efficiently to yield highly substituted dihydropyridines. jst.go.jpnih.gov
Table 1: Synthesis of Dihydropyridine Derivatives from 3-Acetyl-2H-chromen-2-one
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-acetyl-2H-chromen-2-one | Arylaldehyde, Malononitrile, Ammonium Acetate | 2-amino-4-aryl-1,4-dihydro-5-(2-oxo-2H-chromen-3-carbonyl)pyridine-3-carbonitrile | Not Specified | jst.go.jp |
The general mechanism for these transformations often involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the pyridine or dihydropyridine ring. jst.go.jpnih.gov The choice of catalyst and reaction conditions can influence the final product and yield. nih.gov
Formation of Thiazole and Thiadiazole Rings
The transformation of 3-acetylcoumarins into thiazole and thiadiazole derivatives is a well-established synthetic route, typically proceeding via an α-haloketone intermediate. The 3-acetyl group is first brominated to yield 3-(bromoacetyl)-2H-chromen-2-one. acgpubs.org This intermediate is a versatile synthon for the Hantzsch thiazole synthesis. youtube.comacs.org
Reaction of 3-(bromoacetyl)-2H-chromen-2-one with various thioamides or thioureas leads to the formation of 3-(thiazol-4-yl)-2H-chromen-2-one derivatives. acgpubs.org For example, condensation with thiourea yields 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one. acgpubs.org
Similarly, thiadiazole rings can be constructed. Cyclocondensation of 3-bromoacetylcoumarin with 2-amino-5-methyl-1,3,4-thiadiazole (B108200) results in the formation of 3-(2-methylimidazo2,1-bthiadiazol-6-yl)-2H-chromen-2-one. acgpubs.org Another route involves the reaction of 3-(bromoacetyl)coumarin with thiosemicarbazide (B42300) derivatives. acgpubs.orgnih.gov
Table 2: Synthesis of Thiazole and Thiadiazole Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 3-(bromoacetyl)-2H-chromen-2-one | Thiourea | 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one | acgpubs.org |
| 3-(bromoacetyl)-2H-chromen-2-one | 2-amino-5-methyl-1,3,4-thiadiazole | 3-(2-methylimidazo2,1-bthiadiazol-6-yl)-2H-chromen-2-one | acgpubs.org |
Construction of Pyrazole (B372694) Derivatives
Pyrazole derivatives are commonly synthesized from 1,3-dicarbonyl compounds and hydrazines, a classic method known as the Knorr synthesis. beilstein-journals.org The 3-acetylcoumarin structure provides the necessary dicarbonyl-like reactivity for this transformation.
One approach involves the reaction of 3-acetylcoumarin derivatives with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. kthmcollege.ac.innih.gov For example, refluxing an intermediate enaminone, derived from the condensation of a 3-acetyl coumarin derivative with DMF/DMA, with different hydrazines leads to the formation of 3-(1-phenyl or 1H-pyrazol-3-yl)-2H-chromen-2-one in good yields. kthmcollege.ac.in Another method involves the Vilsmeier-Haack formylation of hydrazones derived from 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one to yield pyrazole derivatives. kthmcollege.ac.in Multicomponent reactions involving hydrazine hydrate, an aldehyde, malononitrile, and a β-ketoester are also effective for synthesizing pyrazole-fused systems like pyrano[2,3-c]pyrazoles. nih.gov
Table 3: Synthesis of Pyrazole Derivatives from Coumarins
| Coumarin Derivative | Reagents | Product Type | Reference |
|---|---|---|---|
| (E)-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Hydrazine derivatives | Coumarin-pyrazole scaffold | kthmcollege.ac.in |
| 3-acetyl-7,8-dihydro-2H-cyclobuta[h]chromen-2-one | DMF/POCl3, then Hydrazine derivatives | Pyrazole-fused cyclobutachromenone | kthmcollege.ac.in |
Exploration of Other Fused Heterocycles
The reactivity of this compound extends to the synthesis of a variety of other fused heterocyclic systems. The 3-(bromoacetyl) derivative is a key intermediate for many of these transformations. acgpubs.org
For instance, reacting 3-bromoacetylcoumarin with 2-mercaptobenzimidazole (B194830) yields an intermediate which can be cyclized using polyphosphoric acid to form 3-(benzo[d]thiazolo[3,2-a]imidazol-2-yl)-2H-chromen-2-one. acgpubs.org Furthermore, condensation with 1-amino-2-mercapto-5-methyl-1,3,4-triazole produces 3-(3-methyl-3,7-dihydro-2H- kthmcollege.ac.inCurrent time information in Bangalore, IN.ijsrst.comtriazolo[3,4-b] Current time information in Bangalore, IN.ijsrst.comresearchgate.netthiadiazin-6-yl)-2H-chromen-2-one. acgpubs.org The reaction of 3-acetylcoumarin with 2-cyanoacetohydrazide (B512044) can also lead to thiophene (B33073) derivatives when treated with elemental sulfur. jst.go.jp
Metal Complexation and Coordination Chemistry with 3-Acetyl-2H-chromen-2-one Ligands
3-Acetyl-2H-chromen-2-one and its derivatives can act as bidentate ligands, coordinating with metal ions through the carbonyl oxygen of the acetyl group and the pyrone carbonyl oxygen to form stable five-membered chelate rings. ijrpr.com This chelation has been studied with a variety of transition metals.
Research has demonstrated the synthesis and characterization of complexes with metals such as silver (Ag⁺), cobalt (Co²⁺), copper (Cu²⁺), nickel (Ni²⁺), manganese (Mn²⁺), and ruthenium (Ru²⁺). ijsrst.comresearchgate.netijrpr.commdpi.com For example, a silver complex, [Ag(C₁₁H₈O₃)₂]NO₃, was synthesized by reacting silver nitrate (B79036) with 3-acetyl-2H-chromen-2-one. researchgate.net Similarly, Cu(II), Ni(II), Co(II), and Mn(II) complexes have been prepared using Schiff base ligands derived from 3-acetylcoumarins. ijsrst.commdpi.com
The coordination environment and geometry of these complexes are typically elucidated using spectroscopic methods like IR, UV-Vis, NMR, and X-ray diffraction. ijrpr.com Studies show that the choice of the metal ion significantly influences the stability, geometry, and electronic properties of the resulting complexes. ijrpr.com For instance, complexation with metal ions like Cu²⁺ and Co²⁺ has been noted to enhance the redox properties of the ligand. ijrpr.commdpi.com
Table 4: Examples of Metal Complexes with 3-Acetylcoumarin-based Ligands
| Ligand | Metal Ion | Complex Formula Example | Reference |
|---|---|---|---|
| 3-acetyl-2H-chromen-2-one | Ag(I) | [Ag(C₁₁H₈O₃)₂]NO₃ | researchgate.net |
| 3-[{-(3'-bromo phenyl)}-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromene-2-one | Cu(II), Ni(II), Co(II), Mn(II) | [M(L)₂] | ijsrst.com |
| 3-acetyl-7-methoxy coumarin Schiff bases | Ru(II) | Ru(II)-Schiff base complex | mdpi.com |
Introduction of Fluorescent and Spectroscopic Probes through Chemical Modification
Coumarin derivatives are renowned for their fluorescent properties, and chemical modification of the this compound scaffold is a key strategy for developing fluorescent and spectroscopic probes. smolecule.com The fluorescence of these compounds is highly sensitive to their substitution pattern and environment.
Modifications often target the 7-position, where the introduction of an electron-donating group, such as a diethylamino group, can significantly enhance fluorescence quantum yields and shift emission to longer wavelengths (blue-green region). prezi.com The resulting compound, 3-acetyl-7-(diethylamino)-2H-chromen-2-one, is a known efficient laser dye. prezi.com
Further derivatization of the coumarin core allows for the creation of chemosensors. For example, coumarin-based hydrazone probes have been synthesized that exhibit "turn-off" fluorescence in the presence of specific metal ions like Cu²⁺. nih.gov These sensors operate based on an intramolecular charge transfer (ICT) mechanism, which is perturbed upon metal binding. nih.gov Additionally, derivatives of 3-acetyl-7-hydroxy-2H-chromen-2-one have been utilized as lipoid indicators to probe the structure and phase transitions of lipid membranes. chemicalbook.com
Systematic Modification at the 7-Position and Other Ring Positions
Systematic modification of the coumarin ring, particularly at the 7-position, is crucial for tuning the molecule's chemical and photophysical properties. The 7-methyl group of the title compound can be part of a larger synthetic scheme starting from precursors like 7-hydroxycoumarins.
A significant transformation is the conversion of 7-hydroxycoumarins to 7-aminocoumarins via methods like the amide Smiles rearrangement. acs.org 7-Aminocoumarins are highly desirable scaffolds for fluorescent probes due to their red-shifted spectral properties and enhanced photostability compared to their 7-hydroxy counterparts. acs.org
Modifications are not limited to the 7-position. Substituents can be introduced at various points on the benzene (B151609) ring to fine-tune properties.
Position 6: Introduction of a methoxy (B1213986) group (as in 3-acetyl-6-methoxy-2H-chromen-2-one) has been studied.
Position 4: Substitution at the C-4 position of 6,7-dihydroxycoumarins with hydrophobic electron-withdrawing groups has been explored. nih.gov
Fluorination: The introduction of a fluorine atom, for instance at the 7-position to give 3-acetyl-7-fluoro-2H-chromen-2-one, can alter the electronic properties and binding affinities of the molecule.
These modifications are typically achieved through standard aromatic substitution reactions or by using appropriately substituted salicylaldehydes in the initial coumarin synthesis.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-acetyl-2H-chromen-2-one |
| 2-amino-4-aryl-1,4-dihydro-5-(2-oxo-2H-chromen-3-carbonyl)pyridine-3-carbonitrile |
| 3-(bromoacetyl)-2H-chromen-2-one |
| 3-(thiazol-4-yl)-2H-chromen-2-one |
| 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one |
| 3-(2-methylimidazo2,1-bthiadiazol-6-yl)-2H-chromen-2-one |
| 3-(2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one |
| (E)-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one |
| 3-(1-phenyl or 1H-pyrazol-3-yl)-2H-chromen-2-one |
| 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one |
| 3-(5-methyl-1H-pyrazol-3-yl)-2H-chromen-2-one |
| 3-(benzo[d]thiazolo[3,2-a]imidazol-2-yl)-2H-chromen-2-one |
| 3-(3-methyl-3,7-dihydro-2H- kthmcollege.ac.inCurrent time information in Bangalore, IN.ijsrst.comtriazolo[3,4-b] Current time information in Bangalore, IN.ijsrst.comresearchgate.netthiadiazin-6-yl)-2H-chromen-2-one |
| 3-[{-(3'-bromo phenyl)}-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromene-2-one |
| 3-acetyl-7-methoxy coumarin |
| 3-acetyl-4-hydroxycoumarin |
| 3-acetyl-7-(diethylamino)-2H-chromen-2-one |
| 3-acetyl-7-hydroxy-2H-chromen-2-one |
| 7-aminocoumarins |
| 3-acetyl-6-methoxy-2H-chromen-2-one |
| 6,7-dihydroxycoumarins |
| 3-acetyl-7-fluoro-2H-chromen-2-one |
| silver nitrate |
| thiourea |
| malononitrile |
| ammonium acetate |
| thioamides |
| 2-amino-5-methyl-1,3,4-thiadiazole |
| phenylthiosemicarbazide |
| hydrazine hydrate |
| DMF/DMA (N,N-Dimethylformamide dimethyl acetal) |
| polyphosphoric acid |
| 2-mercaptobenzimidazole |
| 1-amino-2-mercapto-5-methyl-1,3,4-triazole |
| 2-cyanoacetohydrazide |
Advanced Spectroscopic and Structural Elucidation of 3 Acetyl 7 Methyl 2h Chromen 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. While specific experimental NMR data for 3-acetyl-7-methyl-2H-chromen-2-one is not extensively detailed in the surveyed literature, the expected chemical shifts can be reliably predicted based on the well-documented spectra of analogous coumarin (B35378) derivatives. mdpi.comnih.govresearchgate.netresearchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton at the C4 position, and the two methyl groups. The proton at C4 is anticipated to appear as a downfield singlet due to the deshielding effects of the adjacent carbonyl group and the pyrone ring's electron-withdrawing nature. The aromatic protons on the benzene (B151609) ring (H5, H6, H8) would exhibit characteristic splitting patterns (doublets and doublets of doublets) based on their coupling. The methyl protons of the acetyl group and the 7-methyl group would each appear as sharp singlets.
The ¹³C NMR spectrum provides information on each unique carbon environment. The two carbonyl carbons (lactone and acetyl) are expected at the most downfield positions (~158-196 ppm). mdpi.comresearchgate.net The aromatic and vinylic carbons would resonate in the typical range of ~100-155 ppm, while the methyl carbons would appear at the most upfield positions.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular puzzle. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire structure.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2 (Carbonyl) | - | ~158-160 | Lactone carbonyl |
| C3 | - | ~124-126 | |
| C4 | ~8.5-8.7 (s) | ~147-149 | Vinylic proton, highly deshielded |
| C4a | - | ~118-120 | |
| C5 | ~7.7-7.9 (d) | ~125-127 | |
| C6 | ~7.2-7.4 (d) | ~135-137 | |
| C7 | - | ~144-146 | Carbon bearing the methyl group |
| C8 | ~7.2-7.4 (s) | ~116-118 | |
| C8a | - | ~154-156 | |
| Acetyl CH₃ | ~2.5-2.7 (s) | ~30-31 | Ketone methyl group |
| Acetyl C=O | - | ~195-196 | Ketone carbonyl |
| 7-Methyl CH₃ | ~2.4-2.5 (s) | ~21-22 | Aromatic methyl group |
Note: Predicted values are based on data from related coumarin structures and known substituent effects. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the key functional groups are the α,β-unsaturated lactone, the aryl ketone, and the substituted benzene ring.
The IR spectrum is expected to be dominated by strong absorption bands corresponding to the two carbonyl stretching vibrations. The lactone carbonyl (C=O) typically absorbs at a higher frequency (around 1720-1740 cm⁻¹) compared to the acetyl ketone carbonyl, which is conjugated with the C3=C4 double bond and appears at a lower frequency (around 1670-1690 cm⁻¹). mdpi.com Stretching vibrations for the C=C bonds of the aromatic ring and the pyrone ring are expected in the 1450-1610 cm⁻¹ region. researchgate.netmdpi.com C-H stretching vibrations from the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. mdpi.com
Raman spectroscopy provides complementary information. While carbonyl stretches are often weaker in Raman spectra, the C=C aromatic and vinylic stretching vibrations typically produce strong signals, aiding in the characterization of the core coumarin structure. Low-frequency Raman spectra can also provide insight into lattice vibrations in the solid state. researchgate.net
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
| Aromatic C-H Stretch | ~3100-3000 | IR, Raman | |
| Aliphatic C-H Stretch | ~3000-2850 | IR, Raman | From methyl groups |
| Lactone C=O Stretch | ~1740-1720 | IR (Strong) | Higher frequency due to ring strain |
| Acetyl C=O Stretch | ~1690-1670 | IR (Strong) | Lower frequency due to conjugation |
| C=C Ring Stretch | ~1610-1450 | IR, Raman (Strong) | Aromatic and pyrone rings |
| C-O Stretch | ~1300-1000 | IR | Lactone C-O-C stretches |
Note: Values are based on data from analogous compounds and standard correlation charts. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. For this compound, the molecular formula is C₁₂H₁₀O₃. chemicalbook.com
HRMS can distinguish this composition from other possibilities with the same nominal mass. The precise measurement of the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) allows for the verification of the chemical formula with a high degree of confidence (typically within 5 ppm). This technique is definitive in confirming that the synthesized product has the correct atomic makeup. Fragmentation patterns observed in the mass spectrum can further support the proposed structure, with expected losses of a methyl radical (•CH₃), an acetyl group (•COCH₃), or carbon monoxide (CO) from the parent ion.
Interactive Table 3: Molecular Formula and Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Nominal Mass | 202 u |
| Molecular Weight | 202.21 g/mol |
| Theoretical Monoisotopic Mass | 202.06299 u |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation
As of now, a solved crystal structure for this compound has not been reported in the surveyed literature. However, analysis of closely related structures, such as 3-acetyl-7-methoxycoumarin and 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one, provides significant insight. researchgate.netnih.gov These studies show that the coumarin ring system itself is essentially planar. nih.gov The acetyl group at the C3 position is typically rotated slightly out of the plane of the coumarin ring system. researchgate.net In the crystal, molecules are often arranged in stacks, potentially stabilized by C-H···O hydrogen bonds and π–π interactions between the aromatic rings. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization in Solution and Solid State
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems like coumarins. The photophysical properties of coumarins are strongly influenced by substituents, especially at the C7 position. mdpi.com The 7-methyl group acts as a weak electron-donating group, which is expected to influence the absorption and emission spectra of the compound.
Coumarins are well-known for their fluorescent properties, which arise from an efficient intramolecular charge transfer (ICT) from the electron-donating group at C7 to the electron-withdrawing carbonyl group of the pyrone ring upon photoexcitation. mdpi.com This ICT character results in a large Stokes shift (the difference between the maximum absorption and emission wavelengths) and sensitivity to the solvent environment.
Studies on various 7-substituted 3-acetylcoumarins show absorption maxima (λ_abs) in the range of 350-400 nm, with emission maxima (λ_em) that are highly dependent on the electron-donating strength of the C7 substituent and the polarity of the solvent. mdpi.comchemodex.com For instance, replacing a hydroxyl or methoxy (B1213986) group with a stronger donating group like diethylamino causes a significant red-shift (bathochromic shift) in both absorption and emission. mdpi.com It is expected that this compound will display absorption and emission characteristics intermediate between the unsubstituted 3-acetylcoumarin (B160212) and the more strongly substituted 7-methoxy or 7-hydroxy derivatives.
Interactive Table 4: Photophysical Data for C7-Substituted 3-Acetylcoumarin Derivatives in THF
| C7-Substituent | Compound Name | λ_abs (nm) | λ_em (nm) | Reference |
| -H | 3-acetyl-2H-chromen-2-one | 297 | - | mdpi.com |
| -OH | 3-acetyl-7-hydroxy-2H-chromen-2-one | 359 | 460 | mdpi.com |
| -OCH₃ | 3-acetyl-7-methoxy-2H-chromen-2-one | 356 | - | mdpi.com |
| -N(Et)₂ | 3-acetyl-7-(diethylamino)-2H-chromen-2-one | - | 477 | mdpi.com |
Note: Emission data for some compounds was not specified in the cited source under these exact conditions.
Computational Chemistry and Theoretical Modeling of 3 Acetyl 7 Methyl 2h Chromen 2 One Systems
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) has been a pivotal tool in understanding the fundamental characteristics of 3-acetyl-7-methyl-2H-chromen-2-one. These calculations provide a detailed picture of the molecule's ground state geometry, including precise bond lengths and angles. For instance, studies on related coumarin (B35378) structures have utilized DFT to optimize molecular geometries and have found good correlation between calculated and experimental data. nih.govnih.gov The electronic properties, such as the distribution of electron density and electrostatic potential, are also mapped out, revealing regions of the molecule that are electron-rich or electron-poor. nih.gov This information is crucial for predicting how the molecule will interact with other chemical species.
| Parameter | Description |
| Ground State Geometry | The most stable three-dimensional arrangement of atoms in the molecule. |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angles | The angle formed between three atoms across at least two bonds. |
| Electron Density | The probability of finding an electron in a particular region of the molecule. |
| Electrostatic Potential | The work done in moving a unit positive charge from infinity to a point in the molecule's electric field. |
Molecular Docking Simulations to Elucidate Ligand-Biomolecule Interactions
To explore the potential biological activity of this compound, molecular docking simulations are widely employed. This computational technique predicts the preferred orientation of the molecule when it binds to a specific biological target, such as a protein or enzyme. walisongo.ac.id The strength of this interaction is quantified by a docking score or binding affinity, with lower values indicating a more stable complex. walisongo.ac.id These simulations have been instrumental in identifying potential therapeutic targets for coumarin derivatives by revealing key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-biomolecule complex. walisongo.ac.idnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogs, QSAR studies can predict their potential efficacy as, for example, enzyme inhibitors or antimicrobial agents. researchgate.net By analyzing various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), QSAR models can identify the key structural features that are essential for a desired biological effect. This predictive power guides the rational design of new, more potent derivatives.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.govchalcogen.ro A smaller gap generally suggests higher reactivity. nih.gov Various reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactive nature. researchgate.net
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Binding Behavior
While molecular docking provides a static snapshot of ligand-target binding, molecular dynamics (MD) simulations offer a dynamic view of this process. chemrxiv.org MD simulations track the movements of atoms in the ligand-target complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon binding. mdpi.comnih.gov These simulations are crucial for understanding the flexibility of both the ligand and the target, and for identifying key residues that play a dynamic role in the interaction. mdpi.com The results of MD simulations can refine the binding poses predicted by docking and provide a more accurate estimation of the binding free energy. chemrxiv.org
Applications and Future Research Directions
Prospects as Lead Compounds for Therapeutic Development
The coumarin (B35378) scaffold is a privileged structure in medicinal chemistry, known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netclearsynth.com The specific structure of 3-acetyl-7-methyl-2H-chromen-2-one, and more broadly 3-acetylcoumarins, serves as a valuable starting point for the synthesis of new therapeutic agents. researchgate.netsmolecule.com
Researchers are investigating derivatives of 3-acetylcoumarin (B160212) for their potential to inhibit cancer cell growth. researchgate.net For instance, derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antiproliferative activity against liver cancer cell lines. nih.govresearchgate.net These studies have identified several promising compounds with significant cytotoxic effects. nih.govresearchgate.netchemicalbook.comnih.gov The acetyl group at the 3-position is key, as it enhances the reactivity and biological activity compared to other coumarins and allows for the synthesis of more complex, biologically active heterocyclic compounds. smolecule.comfrontiersin.org The therapeutic potential extends to anti-inflammatory, analgesic, and antiplatelet activities, making this class of compounds a rich area for drug discovery. researchgate.net
Development as Advanced Fluorescent Probes and Chemical Sensors for Biological Systems
Coumarin derivatives are well-known for their fluorescent properties, making them ideal candidates for the development of probes and sensors for biological imaging. researchgate.netfrontiersin.org The photophysical properties of these molecules can be finely tuned by modifying their chemical structure. frontiersin.org
Specifically, 3-acetyl-2H-chromen-2-one derivatives are being explored as fluorescent markers. researchgate.net Research has shown that intramolecular charge transfer (ICT) effects are responsible for their photoluminescent properties. frontiersin.org By strategically adding different substituents to the coumarin ring, scientists can modulate these ICT effects to create probes with specific emission wavelengths. For example, the introduction of electron-donating groups can enhance fluorescence intensity, while electron-withdrawing groups can quench it. frontiersin.org This tunability allows for the design of "off-on" or dual-state fluorescent switches that can be used to detect specific ions, molecules, or changes in the cellular environment, highlighting their potential in advanced biological imaging and diagnostics. frontiersin.orglibretexts.org
Exploration in Catalysis and Materials Science (e.g., Suzuki-Miyaura Coupling)
The reactivity of the 3-acetylcoumarin scaffold makes it a valuable building block in catalysis and the synthesis of advanced materials. The acetyl group can participate in a variety of chemical transformations, including condensation and cycloaddition reactions, to create more complex molecular architectures. smolecule.com
One of the key catalytic reactions being explored is the Suzuki-Miyaura cross-coupling. researchgate.net This powerful palladium-catalyzed reaction is widely used to form carbon-carbon bonds. researchgate.net While not specific to the 7-methyl derivative, studies have demonstrated that 3-halocoumarins can be effectively coupled with various boronic acids via the Suzuki-Miyaura reaction to produce 3-arylcoumarins. researchgate.net This opens up a vast chemical space for creating novel coumarin-based materials with tailored electronic and photophysical properties. Furthermore, the core compound itself can be synthesized using various catalytic methods, including the use of eco-friendly and reusable catalysts, which is a significant area of research. frontiersin.orgrsc.org These synthetic strategies are crucial for developing new materials for applications in dyes, pigments, and polymer science.
Innovation in Green Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry, which aim to reduce waste and energy consumption in chemical processes, are increasingly important. The synthesis of this compound and its derivatives is an active area for the application of these principles.
Researchers have developed efficient, solid-phase "green" synthesis methods for chromen-2-one derivatives that are faster and produce higher yields compared to conventional methods. bldpharm.com Innovations include the use of microwave-assisted synthesis and one-pot multicomponent reactions, which improve efficiency and reduce waste. smolecule.com The use of reusable catalysts, such as Amberlyst 26A, and bio-based solvents like ethanol (B145695) in reactions involving 3-acetyl-2H-chromen-2-one further underscores the commitment to sustainable chemistry. rsc.org Other green approaches include the use of ionic liquids and solvent-free reaction conditions, highlighting a clear trend towards more environmentally benign synthetic routes for this versatile compound.
Advanced Structure-Activity Relationship (SAR) Studies and Rational Drug Design
To fully exploit the therapeutic potential of this compound, a deep understanding of its structure-activity relationships (SAR) is essential. SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, providing a roadmap for rational drug design.
Detailed SAR investigations have been conducted on coumarin-chalcone hybrids derived from 3-acetyl-2H-chromen-2-one, revealing key structural features necessary for their biological effects. By systematically altering substituents on the coumarin and associated phenyl rings, researchers can identify which modifications lead to enhanced activity, be it antiproliferative, anti-inflammatory, or as enzyme inhibitors. nih.gov For example, studies on 3-carboxy-coumarin sulfonamides, which are analogs of the HDAC6 inhibitor belinostat, have shown that these compounds have a favorable affinity for their target. frontiersin.org These insights are crucial for the rational design of new, more potent, and selective drug candidates based on the 3-acetylcoumarin scaffold. frontiersin.org
Conclusion
Synthesized Summary of Key Academic Findings
Academic research has more broadly investigated the class of 3-acetyl-2H-chromen-2-ones, with specific findings often centering on derivatives with various substitutions at the C-7 position. The synthesis of these compounds is well-established, typically achieved through Knoevenagel condensation of a suitably substituted salicylaldehyde (B1680747) with ethyl acetoacetate (B1235776). mdpi.comresearchgate.netfrontiersin.org For 3-acetyl-7-methyl-2H-chromen-2-one, this would involve the condensation of 2-hydroxy-4-methylbenzaldehyde with ethyl acetoacetate.
The 3-acetylcoumarin (B160212) core is a versatile synthon for the creation of more complex heterocyclic systems. mdpi.comresearchgate.netmdpi.com The acetyl group at the 3-position is a key reactive site, enabling the synthesis of a wide array of derivatives, including pyrazoles, thiazoles, pyrimidines, and 1,3,4-thiadiazoles through reactions with various nucleophiles. researchgate.netmdpi.com These synthetic efforts are driven by the diverse pharmacological activities exhibited by coumarin (B35378) derivatives, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comekb.eg
Furthermore, the photophysical properties of 7-substituted coumarins are a significant area of research. Substituents at the C-7 position are known to critically influence the intramolecular charge transfer (ICT) characteristics of the coumarin scaffold, which in turn dictates their fluorescent properties. mdpi.comresearchgate.net For instance, electron-donating groups at this position, such as hydroxyl, methoxy (B1213986), or diethylamino groups, can enhance fluorescence. mdpi.comresearchgate.net While specific studies on the 7-methyl derivative are less common, it is understood that the methyl group can also modulate these electronic properties. The investigation of 3-acetyl-7-substituted-2H-chromen-2-ones has revealed their potential as fluorescent probes and materials for optical applications. mdpi.comresearchgate.net
Identification of Persistent Research Gaps and Emerging Opportunities
Despite the extensive research into coumarin derivatives, a significant research gap exists specifically for this compound. While the synthesis and general reactivity of the 3-acetylcoumarin scaffold are well-documented, dedicated studies on the biological and photophysical properties of the 7-methyl substituted variant are notably scarce in the current literature.
The following are key areas where research is lacking:
Comprehensive Biological Screening: While the broader coumarin class is known for its wide range of biological activities, there is a lack of systematic evaluation of this compound for its potential as an anticancer, antimicrobial, anti-inflammatory, or antioxidant agent. mdpi.comekb.eg Comparative studies are needed to understand how the 7-methyl group influences these activities in comparison to other substituents like hydroxyl, methoxy, or halogen groups.
Photophysical Characterization: A detailed investigation into the fluorescence quantum yield, Stokes shift, and solvatochromism of this compound is yet to be performed. Such studies are crucial for assessing its potential as a fluorescent probe or label in chemical biology. mdpi.comresearchgate.net
Mechanism of Action Studies: For any identified biological activity, the underlying molecular mechanisms remain to be elucidated. Identifying the specific cellular targets and pathways affected by this compound is a critical next step.
Development of Derivatives: The use of this compound as a starting material for the synthesis of novel heterocyclic compounds has not been fully explored. This presents an opportunity to create new chemical entities with potentially enhanced biological activities. researchgate.netmdpi.com
These gaps present emerging opportunities for researchers to contribute new knowledge to the field of medicinal chemistry and materials science.
Broader Scientific Impact and Future Trajectory of this compound Research in Chemical Biology
The future research trajectory for this compound in chemical biology is promising and multifaceted. Based on the known properties of the coumarin scaffold and its derivatives, this compound could have a significant impact in several areas.
One of the most immediate applications is in the development of novel fluorescent probes. The coumarin core is a well-established fluorophore, and the 3-acetyl and 7-methyl groups can be further functionalized to create sensors for specific biomolecules, ions, or cellular environments. The exploration of its utility in bioimaging and as a label for biomolecules is a key future direction.
In the realm of drug discovery, this compound serves as a valuable scaffold for the synthesis of new therapeutic agents. The diverse biological activities of coumarins suggest that derivatives of this compound could be developed as potent and selective inhibitors of various enzymes or as modulators of cellular signaling pathways. Future work should focus on structure-activity relationship (SAR) studies to optimize its biological effects and pharmacokinetic properties. The synthesis of hybrid molecules, where the this compound moiety is combined with other pharmacologically active groups, could lead to the discovery of novel drugs with improved efficacy. mdpi.com
The broader scientific impact of focused research on this compound will be a deeper understanding of how subtle changes in the substitution pattern of the coumarin ring affect its biological and photophysical properties. This knowledge will be invaluable for the rational design of new coumarin-based compounds for a wide range of applications in chemical biology, from diagnostics to therapeutics.
Q & A
Synthesis and Characterization
Basic Question: Q. What are the common synthetic routes for 3-acetyl-7-methyl-2H-chromen-2-one, and how can purity be validated?
- Methodological Answer:
The compound is typically synthesized via Pechmann condensation using substituted phenols and β-keto esters. For example, 7-methyl-4-hydroxycoumarin derivatives can react with acetyl chloride under acidic conditions (e.g., H₂SO₄) to introduce the acetyl group at the 3-position . Post-synthesis, purity is validated using:
Advanced Question: Q. How can microwave-assisted synthesis improve yield and reduce reaction time for this compound?
- Methodological Answer:
Microwave irradiation accelerates reaction kinetics by enhancing molecular polarization. A typical protocol involves:- Reactants: 7-methyl-4-hydroxycoumarin, acetyl chloride, and a Lewis acid catalyst (e.g., ZnCl₂).
- Conditions: 100–120°C, 300 W, 15–20 minutes .
- Yield Improvement: ~85–90% (vs. 60–70% conventional heating) due to reduced side reactions.
- Validation: Compare TLC profiles and LC-MS data under both methods .
Structural and Crystallographic Analysis
Basic Question: Q. How can hydrogen bonding patterns in this compound be characterized experimentally?
- Methodological Answer:
Use single-crystal X-ray diffraction (SCXRD) to resolve intermolecular interactions:
Advanced Question: Q. What challenges arise in resolving crystallographic disorder in the acetyl group of this compound?
- Methodological Answer:
Acetyl group rotation can cause electron density smearing. Mitigation strategies include:
Biological Activity and Mechanism
Basic Question: Q. What in vitro assays are suitable for screening the antimicrobial activity of this compound?
- Methodological Answer:
- Disk Diffusion Assay: Impregnate filter disks with compound (10–100 µg/mL), measure inhibition zones against S. aureus or E. coli.
- MIC Determination: Use microdilution broth (Mueller-Hinton medium) to find minimum inhibitory concentrations .
- Controls: Include ciprofloxacin (positive) and DMSO (negative).
Advanced Question: Q. How can molecular docking predict the interaction of this compound with bacterial topoisomerase IV?
- Methodological Answer:
Analytical and Spectral Contradictions
Basic Question: Q. Why might NMR spectra of this compound show unexpected peaks, and how are they resolved?
- Methodological Answer:
- Impurity Peaks: Trace solvents (e.g., DMSO-d⁶ at δ 2.5 ppm) or unreacted starting materials.
- Resolution: Use preparative TLC (silica gel, ethyl acetate/hexane) or column chromatography .
Advanced Question: Q. How do solvent polarity and pH affect the fluorescence properties of this compound?
- Methodological Answer:
Computational and Theoretical Studies
Advanced Question: Q. What DFT parameters optimize the electronic structure calculation of this compound?
- Methodological Answer:
- Basis Set: 6-311++G(d,p) for accurate electron correlation.
- Functional: B3LYP for hybrid exchange-correlation.
- Output Analysis: HOMO-LUMO gap (~3.5 eV) and electrostatic potential maps to predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
